

Application Notes and Protocols: Ret-IN-11 in Medullary Thyroid Cancer Models

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Compound of Interest		
Compound Name:	Ret-IN-11	
Cat. No.:	B12420912	Get Quote

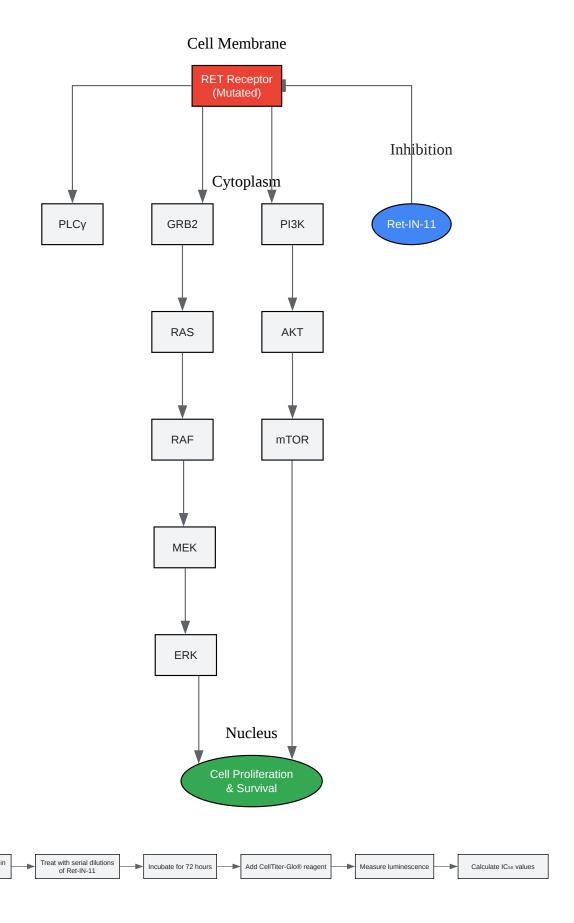
Introduction

Medullary thyroid cancer (MTC) is a neuroendocrine tumor originating from the parafollicular C-cells of the thyroid gland. A significant driver of MTC is mutations in the Rearranged during Transfection (RET) proto-oncogene, which lead to constitutive activation of its tyrosine kinase domain and downstream signaling pathways, promoting cell proliferation and survival. **Ret-IN-11** is a potent and selective inhibitor of RET kinase, showing promise in preclinical MTC models. These application notes provide detailed protocols for evaluating the efficacy and mechanism of action of **Ret-IN-11** in MTC cell lines and xenograft models.

Mechanism of Action

Ret-IN-11 is a type I kinase inhibitor that binds to the ATP-binding pocket of the RET kinase domain, stabilizing it in an inactive conformation. This prevents autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS/MEK/ERK and PI3K/AKT/mTOR pathways. By inhibiting these pathways, **Ret-IN-11** effectively curtails the uncontrolled cell growth and survival characteristic of RET-driven MTC.









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